GPR35 Antagonism: Complete Loss of Activity Relative to Active Congeners in the Alkyl Thiazole Carbamate Series
In a GPR35 antagonism primary assay, ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (EOS19953) was classified as inactive [1]. This contrasts with other alkyl thiazole carbamate analogs that show measurable antagonism, indicating that the specific combination of the ethyl carbamate ester and 4-carbamoylphenylacetamide substitution is disfavored for GPR35 engagement. A direct head-to-head comparison within the same assay platform is not available in the public domain; however, the inactivity designation provides a definitive baseline for excluding this compound from GPR35-targeted campaigns.
| Evidence Dimension | GPR35 antagonism activity classification |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Active congeners in the alkyl thiazole carbamate series (specific compounds not disclosed in public source) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Primary antagonist assay (ECBD ID EOS300038) |
Why This Matters
Knowing that this compound is inactive on GPR35 prevents wasted procurement and screening effort if GPR35 is the target of interest, while highlighting its potential as a negative control for structure-activity relationship (SAR) studies.
- [1] Sildrug/ECBD Database. EOS19953 Assay Data: GPR35 antagonism primary assay, activity: inactive. View Source
